molecular formula C18H17Cl2NO B5782437 N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide

Cat. No. B5782437
M. Wt: 334.2 g/mol
InChI Key: HCXDKVHKSAVWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide, also known as DCPA, is a synthetic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 360.24 g/mol. DCPA is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide disrupts the production of lipids, which are essential for cell growth and proliferation. This mechanism of action makes N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide a promising candidate for the treatment of cancer, which is characterized by uncontrolled cell growth.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). These effects are mediated through the inhibition of ACC and disruption of lipid metabolism.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide, including:
1. Development of new synthetic methods for the production of N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide and related compounds.
2. Investigation of the potential use of N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide in combination with other drugs for the treatment of cancer and other diseases.
3. Exploration of the potential use of N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide as a tool for studying lipid metabolism and its role in disease.
4. Investigation of the potential use of N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide in agriculture as a herbicide or plant growth regulator.
5. Development of new formulations of N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide for improved delivery and efficacy.

Synthesis Methods

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide can be synthesized through a multistep process starting with the reaction of 2,6-dichlorobenzoyl chloride with cyclopentadiene to form 2,6-dichlorophenylcyclopentadienone. The resulting compound is then reacted with phenylmagnesium bromide to form the final product, N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide.

Scientific Research Applications

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth by disrupting the biosynthesis of fatty acids. However, recent research has focused on its potential use as a pharmaceutical agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXDKVHKSAVWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-1-phenylcyclopentanecarboxamide

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